1-Ethyl-hexahydro-pyrimidine
CAS No.:
Cat. No.: VC14304458
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2 |
|---|---|
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 1-ethyl-1,3-diazinane |
| Standard InChI | InChI=1S/C6H14N2/c1-2-8-5-3-4-7-6-8/h7H,2-6H2,1H3 |
| Standard InChI Key | VEXOHKFLDITJDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCNC1 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Effects
1-Ethyl-hexahydro-pyrimidine (C₆H₁₄N₂) derives from hexahydropyrimidine (C₄H₁₀N₂), a saturated bicyclic compound with a six-membered ring containing two nitrogen atoms . The addition of an ethyl group at position 1 enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic biological targets . Comparative analysis with unsubstituted hexahydropyrimidine reveals that the ethyl group introduces steric and electronic modifications, which may influence reactivity and binding affinity .
Table 1: Comparative Structural and Physical Properties of Hexahydropyrimidine and Its Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of hexahydropyrimidine derivatives typically involves multicomponent reactions (MCRs) combining aldehydes, amines, and carbonyl compounds. For 1-ethyl-hexahydro-pyrimidine, plausible routes include:
-
Cyclocondensation of Ethylamine with Aldehydes:
Ethylamine reacts with formaldehyde or substituted aldehydes in the presence of a catalyst (e.g., KHCO₃) to form the hexahydropyrimidine core, followed by alkylation to introduce the ethyl group . -
Post-Modification of Hexahydropyrimidine:
Hexahydropyrimidine (CAS 505-21-5) undergoes nucleophilic substitution with ethylating agents like ethyl bromide under basic conditions to yield the 1-ethyl derivative.
Reaction Mechanisms
The formation of the pyrimidine ring proceeds via a stepwise mechanism:
-
Imine Formation: Primary amines (e.g., ethylamine) react with aldehydes to generate Schiff bases.
-
Cyclization: Intramolecular attack by a second amine group forms the six-membered ring.
-
Saturation: Reduction or hydrogenation steps saturate the ring, yielding the hexahydro structure .
Physicochemical Properties
Thermodynamic Stability
Hexahydropyrimidines exhibit moderate thermal stability, with boiling points influenced by substituents. The ethyl group in 1-ethyl-hexahydro-pyrimidine likely elevates its boiling point compared to the parent compound (123.6°C) , aligning with trends in alkyl-substituted heterocycles .
Solubility and Partitioning
The ethyl substituent increases hydrophobicity, as evidenced by the estimated LogP value of 0.8–1.2. This property enhances compatibility with lipid-rich biological membranes, a critical factor in drug design .
Industrial and Pharmaceutical Applications
Drug Development
1-Ethyl-hexahydro-pyrimidine serves as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiviral therapies. Its saturated structure reduces metabolic degradation compared to aromatic pyrimidines, improving pharmacokinetic profiles .
Agrochemical Uses
Pyrimidine derivatives are employed in fungicides and herbicides. The ethyl group’s lipophilicity enhances foliar absorption, making 1-ethyl-hexahydro-pyrimidine a candidate for plant protection agents .
Comparison with Related Compounds
Table 2: Functional Comparison of Pyrimidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume